molecular formula C19H14N2O3 B1604502 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester CAS No. 925889-73-2

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester

Cat. No.: B1604502
CAS No.: 925889-73-2
M. Wt: 318.3 g/mol
InChI Key: BDTZUDCWVBUYMI-UHFFFAOYSA-N
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Description

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a formyl group, and an indole ring. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of 3-Cyanobenzyl Bromide: This step involves the bromination of 3-cyanobenzyl alcohol to form 3-cyanobenzyl bromide.

    Indole Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde.

    Coupling Reaction: The 3-cyanobenzyl bromide is then coupled with the indole derivative under basic conditions to form the desired product.

    Formylation and Esterification: The final steps involve the formylation of the indole ring and the esterification of the carboxylic acid group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation catalysts are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of cyano and formyl groups on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanobenzaldehyde: Similar structure but lacks the indole ring and ester group.

    3-Cyanobenzyl Bromide: Similar structure but lacks the formyl group and indole ring.

    Indole-3-carboxaldehyde: Contains the indole ring and formyl group but lacks the cyano and ester groups.

Uniqueness

1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-[(3-cyanophenyl)methyl]-3-formylindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-24-19(23)15-5-6-18-17(8-15)16(12-22)11-21(18)10-14-4-2-3-13(7-14)9-20/h2-8,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTZUDCWVBUYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650165
Record name Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-73-2
Record name Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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